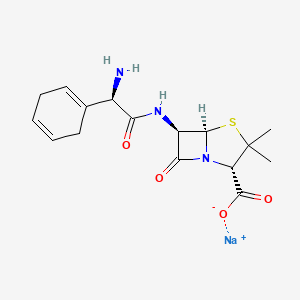

Epicillin monosodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Epicillin monosodium is a semisynthetic penicillin derivative belonging to the class of aminopenicillins. It is structurally related to ampicillin and is characterized by its broad-spectrum antibacterial activity. This compound is primarily used in experimental settings and has shown efficacy against a variety of pathogenic bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epicillin monosodium is synthesized from 6-aminopenicillanic acid, a core structure common to all penicillins. The synthesis involves the acylation of 6-aminopenicillanic acid with a suitable acylating agent to introduce the desired side chain. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the β-lactam ring .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the side chain. The final product is then purified and converted to its monosodium salt form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Epicillin monosodium undergoes various chemical reactions, including:

Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the formation of inactive products.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common.

Substitution: The amino group in the side chain can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Catalyzed by β-lactamases or acidic conditions.

Oxidation: Typically involves oxidizing agents like hydrogen peroxide.

Substitution: Requires nucleophilic reagents and appropriate solvents.

Major Products Formed

Hydrolysis: Inactive penicilloic acid derivatives.

Oxidation: Oxidized forms of the side chain.

Substitution: Modified penicillin derivatives with altered side chains.

Scientific Research Applications

Epicillin monosodium has been extensively studied for its antibacterial properties. It has shown excellent therapeutic activity against a variety of pathogenic bacteria, including Streptococcus pyogenes, Staphylococcus aureus, Proteus mirabilis, Escherichia coli, Salmonella schottmuelleri, and Pseudomonas aeruginosa . Its applications include:

Chemistry: Used as a model compound for studying β-lactam antibiotics.

Biology: Investigated for its effects on bacterial cell wall synthesis.

Medicine: Explored as a potential treatment for bacterial infections.

Industry: Used in the development of new antibacterial agents

Mechanism of Action

Epicillin monosodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Epicillin monosodium is similar to other aminopenicillins such as ampicillin and amoxicillin. it has unique properties that distinguish it from these compounds:

Ampicillin: Similar antibacterial spectrum but different pharmacokinetic properties.

Amoxicillin: Better oral absorption compared to this compound.

Cyclacillin: Similar structure but different side chain modifications

Similar Compounds

- Ampicillin

- Amoxicillin

- Cyclacillin

- Hetacillin

- Bacampicillin

- Pivampicillin

- Talampicillin

Properties

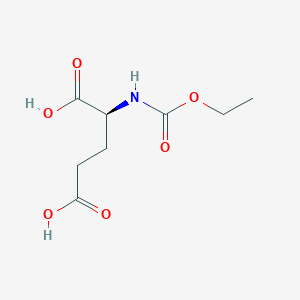

CAS No. |

59446-81-0 |

|---|---|

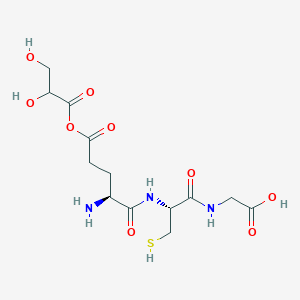

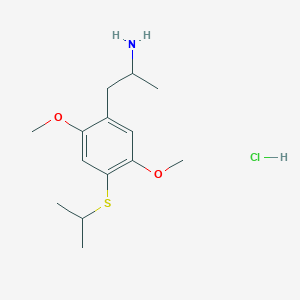

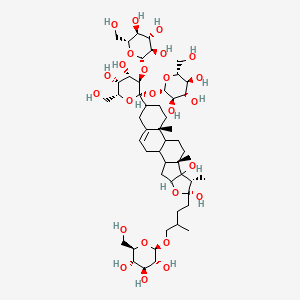

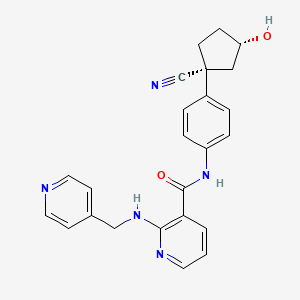

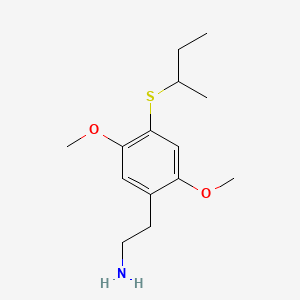

Molecular Formula |

C16H20N3NaO4S |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H21N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |

InChI Key |

WQSDWKIPNYFRPW-YWUHCJSESA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)